Fmoc-L-Alanine N-carboxyanhydride Fmoc-L-Alanine N-carboxyanhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC3688255
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 337.3

Fmoc-L-Alanine N-carboxyanhydride

CAS No.:

Cat. No.: VC3688255

Molecular Formula:

Molecular Weight: 337.3

* For research use only. Not for human or veterinary use.

Fmoc-L-Alanine N-carboxyanhydride -

Specification

Molecular Weight 337.3

Introduction

ParameterInformation
Common NameFmoc-L-Alanine N-carboxyanhydride
SynonymsFmoc-Ala-NCA, FMOC-ALANINE NCA, FMOC-ALA-N-CARBOXYANHYDRIDE, (S)-(9H-fluoren-9-yl)methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, 9H-fluoren-9-ylmethyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate, 3-Oxazolidinecarboxylic acid, 4-methyl-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, (4S)-
Molecular FormulaC19H15NO5
Molecular Weight337.33 g/mol

Chemical Properties and Characterization

Physical and Chemical Characteristics

Fmoc-L-Alanine N-carboxyanhydride typically appears as a white to off-white crystalline solid. The compound combines the structural features of both the Fmoc protecting group and the reactive N-carboxyanhydride ring, giving it distinct chemical reactivity patterns. The NCA ring makes the compound susceptible to nucleophilic attack, which is the basis for its use in peptide synthesis and polymerization reactions.

The compound's reactivity is primarily determined by the electrophilic nature of the carbonyl carbon atoms in the NCA ring, which can undergo ring-opening reactions when attacked by nucleophiles such as amines. This controlled reactivity is essential for its applications in peptide bond formation without significant racemization of the chiral center.

Synthesis and Preparation

ParameterCondition
Starting MaterialFmoc-L-Alanine
Cyclization AgentTriphosgene
Baseα-pinene
SolventEthyl acetate
Reaction ConditionsReflux, approximately 3 hours
PurificationRecrystallization from ethyl acetate/n-heptane mixture
Typical Yield75-80% (based on similar NCA compounds)

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-L-Alanine N-carboxyanhydride serves as an important acylating agent in peptide synthesis, particularly in solid-phase methods. The compound allows for the formation of peptide bonds under controlled conditions, offering advantages in terms of reactivity and minimization of side reactions .

In solid-phase peptide synthesis, the Fmoc protecting group provides orthogonal protection compatible with the typical tert-butyloxycarbonyl (Boc) protection of side chains. This orthogonality is crucial for sequential peptide assembly, as the Fmoc group can be selectively removed under mild basic conditions while leaving other protections intact. The NCA structure facilitates efficient coupling reactions with reduced racemization, which is particularly important for maintaining stereochemical integrity during peptide synthesis .

Analytical Applications

Beyond its synthetic utility, Fmoc-L-Alanine N-carboxyanhydride has found applications in analytical chemistry, particularly in the development of methods for the enantioselective separation of amino acids. Research has demonstrated its use in capillary zone electrophoresis and micellar electrokinetic chromatography for the chiral analysis of biogenic DL-amino acids .

The analytical method developed using this compound achieved high sensitivity, with a detection limit of 0.2% of the minor enantiomer in the presence of the major one. This capability makes it valuable for purity analysis and for studying racemization during peptide synthesis processes. The method has been specifically applied to investigate the extent of racemization during the coupling of the first (C-terminal) amino acid derivative to solid supports in peptide synthesis .

Applications in Polymer Chemistry

Ring-Opening Polymerization

Fmoc-L-Alanine N-carboxyanhydride is significant in polymer chemistry, particularly for the synthesis of well-defined polypeptides through ring-opening polymerization (ROP). This approach allows for the controlled creation of polypeptides with defined molecular weights and architectures .

The polymerization typically involves the use of primary amines as initiators, which attack the NCA ring to initiate the polymerization process. The Fmoc protection on the amino acid side chain remains intact during this process, allowing for subsequent deprotection and further functionalization if desired. This property is particularly valuable for creating complex macromolecular architectures with defined sequences and structures .

Biomaterial Development

The compound's applications extend to the field of biomaterials development, where it can be utilized to create functionalized polymers with specific properties. For instance, similar NCA compounds have been used in the synthesis of grafted copolymers, such as L-alanine-grafted chitosan, which has applications in biomedical research .

Recent Developments and Future Perspectives

Current Research Trends

Recent research involving Fmoc-L-Alanine N-carboxyanhydride and related compounds has focused on expanding their applications in creating increasingly complex and well-defined polypeptide architectures. There is particular interest in developing methods for controlled polymerization to achieve specific molecular weights and narrow polydispersity indices .

Additionally, research has explored the use of these compounds in combination with orthogonal protection strategies to create block and graft copolypeptides with sophisticated architectures. These structured polymers have potential applications in drug delivery, tissue engineering, and other biomedical fields .

Future Research Directions

Future research with Fmoc-L-Alanine N-carboxyanhydride will likely continue to explore its applications in creating increasingly sophisticated peptide structures and polymer architectures. The development of new methodologies for controlled polymerization and the exploration of novel applications in biomaterials represent promising directions for ongoing research.

There is also potential for further development of analytical applications, particularly in the field of chiral analysis and for studying racemization processes during peptide synthesis. The high sensitivity of methods utilizing this compound makes it valuable for continued research in these areas .

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